molecular formula C5H2Cl3NO2S B1309417 5,6-dichloropyridine-3-sulfonyl Chloride CAS No. 98121-40-5

5,6-dichloropyridine-3-sulfonyl Chloride

Cat. No. B1309417
CAS RN: 98121-40-5
M. Wt: 246.5 g/mol
InChI Key: AXIWIKRWIWIPGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonic acid-functionalized pyridinium chloride ([pyridine-SO3H]Cl) has been reported as a novel Bronsted acidic ionic liquid. This compound has been characterized using various techniques such as FT-IR, 1H and 13C NMR, MS, thermogravimetry, and derivative thermogravimetry. It has been utilized as an efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines and tetrasubstituted imidazoles under solvent-free conditions, demonstrating its versatility in promoting multi-component condensation reactions . Additionally, [pyridine-SO3H]Cl has been used to catalyze the synthesis of tetrahydrobenzo[b]pyran derivatives and bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through one-pot multi-component reactions, showcasing its potential in organic synthesis .

Molecular Structure Analysis

The molecular structure of sulfonic acid-functionalized pyridinium chloride has been elucidated through spectroscopic methods. The presence of the sulfonic acid group attached to the pyridinium ring is confirmed by the characteristic peaks in the FT-IR, 1H and 13C NMR spectra. The stability and reactivity of this compound are influenced by the electron-withdrawing effect of the sulfonic acid group, which is essential for its catalytic activity .

Chemical Reactions Analysis

The chemical reactivity of sulfonic acid-functionalized pyridinium chloride is highlighted by its ability to catalyze various reactions. For instance, it promotes the Knoevenagel-Michael-cyclocondensation tandem reaction, leading to the formation of complex organic molecules such as tetrahydrobenzo[b]pyran derivatives . The compound also facilitates the synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, indicating its potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid-functionalized pyridinium chloride, such as its thermal stability, have been assessed using thermogravimetric analysis. Its solubility and reusability as a catalyst are important for practical applications in synthesis. The compound's ability to function under solvent-free conditions is particularly advantageous for green chemistry, reducing the need for harmful solvents and minimizing waste .

Scientific Research Applications

Synthesis Methods and Intermediate Applications

5,6-Dichloropyridine-3-sulfonyl chloride serves as a versatile intermediate in the synthesis of various chemically significant compounds. Its applications span from the synthesis of sulfonyl chlorides, an essential component in producing detergents, pharmaceuticals, and dyes, to the creation of novel compounds with potential pharmaceutical applications. One noted method involves the oxidation of thiols and disulfides with chlorine dioxide, providing a convenient and high-yield production process for sulfonyl chlorides without requiring severe reaction conditions (Lezina et al., 2011).

Catalysis and Synthesis of Heterocycles

Research has demonstrated the utility of sulfonic acid-functionalized pyridinium chloride, derived from similar compounds, as an efficient, homogeneous, and reusable catalyst. This catalyst has been employed in the synthesis of hexahydroquinolines and tetrahydrobenzo[a]-xanthen-11-ones, showcasing its role in facilitating one-pot multi-component condensation reactions under solvent-free conditions, thereby highlighting the broader applications of chloropyridine sulfonyl chloride derivatives in organic synthesis (Khazaei et al., 2013); (Moosavi‐Zare et al., 2013).

Novel Compounds and Materials

Further extending its application, 5,6-dichloropyridine-3-sulfonyl chloride is integral to the synthesis of new materials and biologically active compounds. For instance, its derivatives have been used to synthesize novel fluorinated polyamides containing pyridine and sulfone moieties, which exhibit low moisture absorption, high thermal stability, and promising properties for advanced materials applications (Liu et al., 2013). Additionally, its derivatives have been explored for their antimicrobial activity and as surface-active agents, showcasing the broad spectrum of potential applications in medicinal chemistry and materials science (El-Sayed, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

5,6-dichloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIWIKRWIWIPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406095
Record name 5,6-dichloropyridine-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloropyridine-3-sulfonyl Chloride

CAS RN

98121-40-5
Record name 5,6-dichloropyridine-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloropyridine-3-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

5-Amino-2,3-dichloropyridine (20.0 g, 123 mmol) was dissolved in 600 ml conc. HCl, and the solution cooled to 5° C. Sodium nitrate (8.5 g, 123 mmol) in 75 ml water was added dropwise, below the surface of the reaction, at such a rate that the temperature was maintained below 10° C. The reaction was stirred 15 minutes after the addition was complete. This mixture was then added rapidly to a solution of 600 ml acetic acid saturated with sulfur dioxide and containing also cupric chloride dihydrate (1.5 g), the solution cooled to 5° C. The reaction PG,38 was stirred at 5° C. for 20 minutes, then room temperature for 30 minutes and finally poured into 12 liters ice/water. The resulting solids were filtered off, washed with water, and air-dried. Yield: 17.27 g, 57 percent, m.p. 48°-51° C.
Quantity
20 g
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reactant
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600 mL
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reactant
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8.5 g
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reactant
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75 mL
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600 mL
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0 (± 1) mol
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[Compound]
Name
cupric chloride dihydrate
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1.5 g
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reactant
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[Compound]
Name
ice water
Quantity
12 L
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

With cooling with ice, an aqueous solution (2.5 ml) of sodium nitrite (1.1 g, 16.0 mmol) was added to a hydrochloric acid solution (15 ml) of 5,6-dichloropyridine-3-amine (2.0 g, 12.3 mmol), stirred for 30 minutes, and the reaction solution was filtered. The filtrate was added to a mixed hydrochloric acid (35 ml)/water (8 ml) solution of sodium sulfite (3.87 g, 30.7 mmol) and copper sulfate (0.29 g, 1.84 mmol) along with an aqueous solution (8 ml) of sodium sulfite (3.87 g, 30.7 mmol) thereto, with cooling with ice, and stirred for 30 minutes. The reaction solution was extracted with chloroform, the organic layer was washed with saturated saline water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 5,6-dichloropyridine-3-sulfonyl chloride (2.41 g, yield: 80%) as a brown oil.
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2.5 mL
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reactant
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15 mL
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reactant
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2 g
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reactant
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35 mL
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3.87 g
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reactant
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8 mL
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0.29 g
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catalyst
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8 mL
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